

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone chemical structure

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Compound of Interest

Compound Name: 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

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An In-depth Technical Guide to **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**: Synthesis, Characterization, and Synthetic Applications

Abstract

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a multi-functionalized aromatic ketone possessing a unique substitution pattern that makes it a valuable intermediate in synthetic organic chemistry. The presence of hydroxyl, nitro, bromo, and acetyl groups on a single phenyl ring provides multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and chalcone derivatives. Substituted acetophenones are recognized as crucial scaffolds in the development of novel pharmacological agents.^{[1][2]} This guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, detailed analytical characterization methods, and the potential synthetic applications of this compound, with a focus on its utility for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** is characterized by an acetophenone core with four distinct substituents. Understanding the electronic and steric effects of these groups is key to predicting its reactivity.

- **Hydroxyl Group (-OH):** Located at the C2 position, this is a strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect. It also enables intramolecular hydrogen bonding with the adjacent acetyl group, influencing the molecule's conformation and the acidity of the phenolic proton.
- **Nitro Group (-NO₂):** Positioned at C3, this is a powerful electron-withdrawing and deactivating group (-M, -I effects), acting as a *meta*-director for electrophilic aromatic substitution.
- **Bromo Group (-Br):** At the C5 position, bromine is a deactivating group (-I effect) but is also an *ortho*-, *para*-director (+M effect) for electrophilic substitution.
- **Acetyl Group (-COCH₃):** This ketone functional group is deactivating (-M, -I effects) and a *meta*-director. Its α -protons are acidic and can be deprotonated to form an enolate, which is central to its reactivity in condensation reactions.

Visualizing the Structure

The arrangement of these functional groups creates a specific electronic environment that dictates the molecule's chemical behavior.

Caption: Chemical structure of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**.

Physicochemical Data Summary

Below is a table summarizing the key computed and physical properties of the molecule.

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrNO ₄	Calculated
Molecular Weight	288.04 g/mol	Calculated
CAS Number	Not assigned / Not commercially available	Inferred
Appearance	Expected to be a crystalline solid	Inferred
Storage	Sealed in dry, room temperature	
InChI Key	Inferred: ZWNJBWLDBXSFAD-UHFFFAOYSA-N	Calculated
SMILES	<chem>CC(=O)C1=C(O)C(=C(C=C1Br)H)[O-]</chem>	Calculated

Synthesis and Purification

A direct, documented synthesis for **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** is not readily available in the literature. However, a logical and chemically sound synthetic route can be proposed via the electrophilic nitration of a suitable precursor, 1-(5-bromo-2-hydroxyphenyl)ethanone. The directing effects of the hydroxyl and bromo substituents guide the incoming nitro group to the C3 position.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for the nitration of activated phenolic compounds.

Objective: To synthesize **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** via nitration.

Materials:

- 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Crushed Ice
- Deionized Water
- Ethanol

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-(5-bromo-2-hydroxyphenyl)ethanone.
- **Dissolution & Cooling:** Carefully add concentrated sulfuric acid dropwise while stirring, ensuring the temperature does not rise significantly. Cool the resulting solution to 0-5 °C in an ice-salt bath.
 - **Causality:** Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO_2^+). Low-temperature control is critical to prevent over-nitration and decomposition of the starting material.
- **Nitration:** Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker cooled in an ice bath. Add this mixture dropwise to the cooled solution of the acetophenone precursor over 30-60 minutes. Maintain the reaction temperature below 5 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.[3]
- **Quenching:** Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This will precipitate the crude product.

- Causality: The product is organic and insoluble in the aqueous acidic medium, causing it to precipitate out upon quenching. This step also safely neutralizes the potent acid mixture.
- Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.^[4] Dry the purified crystals under vacuum.

Spectroscopic and Analytical Characterization

As this compound is not commercially available, its structure must be rigorously confirmed through a combination of spectroscopic methods. The following data are predicted based on established principles and spectral data of analogous compounds.^{[5][6][7]}

¹H NMR Spectroscopy (Predicted)

(400 MHz, CDCl₃, δ in ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~12.0 - 13.0	Singlet (br)	1H	Ar-OH	Intramolecular H-bonding with the carbonyl oxygen causes significant deshielding.
~8.15	Doublet	1H	Ar-H (C6)	Ortho to the acetyl group and meta to the nitro group. Will show coupling to H4.
~7.90	Doublet	1H	Ar-H (C4)	Ortho to the bromo group and meta to the hydroxyl group. Will show coupling to H6.
~2.60	Singlet	3H	-COCH ₃	Typical chemical shift for methyl protons of an acetophenone.

Infrared (IR) Spectroscopy (Predicted)

(KBr Pellet, ν in cm^{-1})

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3100 - 3400	Broad	O-H stretch	Phenolic hydroxyl group, broadened by hydrogen bonding.
~1650 - 1670	Strong	C=O stretch (ketone)	Conjugated and H-bonded carbonyl group.
~1520 - 1540	Strong	Ar-NO ₂ (asymmetric stretch)	Characteristic strong absorption for aromatic nitro compounds. [7]
~1340 - 1360	Strong	Ar-NO ₂ (symmetric stretch)	The second characteristic band for the nitro group. [7]
~1580, ~1480	Medium	C=C stretch (aromatic)	Skeletal vibrations of the benzene ring.
~1000 - 1100	Medium	C-Br stretch	Absorption for the carbon-bromine bond.

Mass Spectrometry (MS) (Predicted)

Molecular Formula: C₈H₆BrNO₄ Exact Mass: 286.9531

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Key Fragmentation Peaks:

- m/z ~287/289: Molecular ion peaks ([M]⁺ and [M+2]⁺).
- m/z ~272/274: Loss of a methyl radical (-CH₃).

- m/z ~244/246: Loss of an acetyl radical ($-\text{COCH}_3$).
- m/z 43: Acetyl cation ($[\text{CH}_3\text{CO}]^+$).

Chemical Reactivity and Synthetic Utility

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is an ideal precursor for synthesizing a variety of heterocyclic compounds and other complex molecules, primarily through reactions involving its acetyl group.

Application in Chalcone Synthesis

The most prominent application is its use in the Claisen-Schmidt condensation to synthesize chalcones (1,3-diaryl-2-propen-1-ones).^{[3][8]} Chalcones are well-established precursors for flavonoids and other heterocyclic systems and exhibit a wide range of biological activities.^{[4][9]}

Caption: General scheme for chalcone synthesis via Claisen-Schmidt condensation.

Protocol for Chalcone Synthesis

Objective: To synthesize a chalcone derivative from **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** and a substituted benzaldehyde.

- Preparation: Dissolve **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** (1.0 eq) and the desired substituted aromatic aldehyde (1.0-1.1 eq) in ethanol in a flask.
- Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 40-50% w/v).
 - Causality: The base deprotonates the α -carbon of the acetyl group, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
- Reaction: Continue stirring the mixture at room temperature for 4-24 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction by TLC.
- Workup: Pour the reaction mixture into cold water or onto crushed ice and acidify with dilute HCl to neutralize the excess base.

- Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone product.[\[10\]](#)

Relevance in Drug Discovery and Development

The structural motifs present in **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** and its derivatives are of significant interest in medicinal chemistry.

- Acetophenone Scaffold: Substituted acetophenones are precursors to numerous pharmaceuticals and are considered privileged structures in drug design.[\[1\]](#) They have been investigated for a range of activities, including monoamine oxidase (MAO) inhibition for treating neurodegenerative diseases.[\[11\]](#)
- Chalcone Derivatives: The chalcones synthesized from this precursor can be screened for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[4\]](#)
- Nitroaromatic Group: While sometimes associated with toxicity, the nitroaromatic group is a feature of several approved drugs and can be a key pharmacophore. It is also a versatile functional group that can be readily reduced to an amine, opening pathways to further derivatization and the synthesis of amino-substituted heterocycles, which are prevalent in drug candidates.[\[12\]](#)

Conclusion

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone represents a highly functionalized and synthetically valuable chemical intermediate. While not readily available commercially, its synthesis is achievable through standard organic transformations. Its true value lies in its potential as a versatile starting material for constructing diverse molecular architectures, particularly chalcones and other heterocyclic systems relevant to drug discovery and materials science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors.

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